molecular formula C14H10ClN3 B2613681 2-chloro-N-phenylquinazolin-4-amine CAS No. 144511-93-3

2-chloro-N-phenylquinazolin-4-amine

Cat. No.: B2613681
CAS No.: 144511-93-3
M. Wt: 255.71
InChI Key: AKKYWYCANLVLAS-UHFFFAOYSA-N
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Description

2-Chloro-N-phenylquinazolin-4-amine is a chemical compound known for its diverse biological activities. It is part of the quinazoline family, which is significant in medicinal chemistry due to its wide range of pharmacological properties.

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-phenylquinazolin-4-amine is the Epidermal Growth Factor Receptor (EGFR) kinase . This receptor plays an essential role in the regulation of cell growth, proliferation, and differentiation . It has been found to be overexpressed in at least 70% of human cancers, including non-small cell lung carcinomas (NSCLC), breast cancer, gliomas, squamous cell carcinoma of the head and neck as well as prostate cancer .

Mode of Action

This compound interacts with its target, the EGFR kinase, by binding to the active site of the enzyme . This binding inhibits the kinase activity of the EGFR, thereby preventing the phosphorylation of downstream signaling proteins and ultimately inhibiting cell proliferation .

Biochemical Pathways

The inhibition of EGFR kinase by this compound affects multiple biochemical pathways. One of the key pathways is the PI3K/Akt pathway , which is involved in cell survival and growth . By inhibiting EGFR kinase, this compound prevents the activation of this pathway, leading to reduced cell proliferation .

Pharmacokinetics

It is known that the compound demonstrates inhibitory activity against cyp1b1, which suggests that it may be metabolized by this enzyme

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of cell cycle arrest . By inhibiting EGFR kinase, this compound prevents the activation of downstream signaling pathways that promote cell growth and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-phenylquinazolin-4-amine typically involves the reaction of 2-chloroquinazoline with aniline under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-phenylquinazolin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit certain protein kinases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: Another quinazoline derivative used as an anticancer agent.

    Gefitinib: Similar in structure and function, also used in cancer treatment.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.

Uniqueness

2-Chloro-N-phenylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives. Its ability to selectively inhibit certain protein kinases makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-chloro-N-phenylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3/c15-14-17-12-9-5-4-8-11(12)13(18-14)16-10-6-2-1-3-7-10/h1-9H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKYWYCANLVLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 2,4-dichloro-quinazoline (15 g), N,N-diisopropyl-ethylamine (24.9 ml) and aniline (7.5 ml) in isopropanol (75 ml) is heated to reflux for 45 min. The cold reaction mixture is filtered and the filtrate is concentrated in vacuo. The residue is crystallized from diethylether-toluene (1:1) to give 2-chloro-4-phenylamino-quinazoline, m.p. 194-196° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
24.9 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2,4-dichloro-quinazoline (15 g) N,N-diisopropyl-ethylamine (24.9 ml) and aniline (7.5 ml) in isopropanol (75 ml) is heated to reflux for 45 min. The cold reaction mixture is filtered and the filtrate is concentrated in vacuo. The residue is crystallized from diethylether-toluene (1:1) to give 2-chloro-4-phenylamino-quinazoline, m.p. 194-196° C.
Quantity
24.9 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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